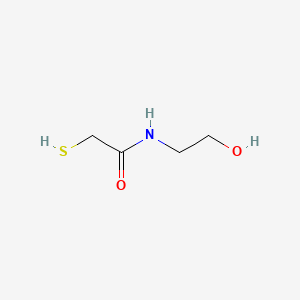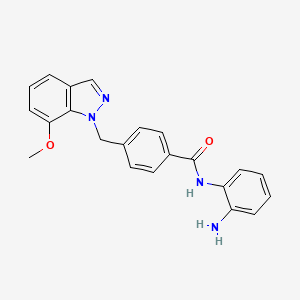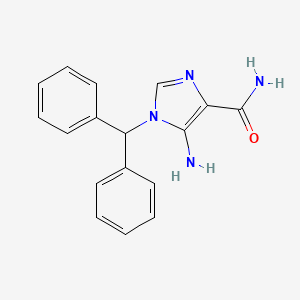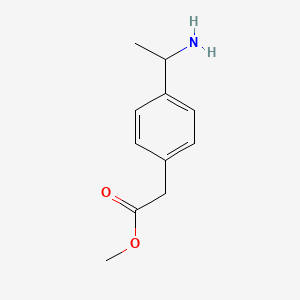![molecular formula C16H23N5O B12939817 N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 106668-51-3](/img/structure/B12939817.png)
N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of an imidazole ring, a propyl chain, and a benzyloxyethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Benzyloxyethyl Group: The benzyloxyethyl group can be synthesized through etherification reactions involving benzyl alcohol and ethylene oxide.
Guanidine Formation: The final step involves the reaction of the intermediate compounds with guanidine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring and benzyloxyethyl group can be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions can target the imidazole ring or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The imidazole ring can play a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
相似化合物的比较
Similar Compounds
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(phenoxy)ethyl)guanidine: Similar structure with a phenoxyethyl group instead of a benzyloxyethyl group.
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(methoxy)ethyl)guanidine: Contains a methoxyethyl group instead of a benzyloxyethyl group.
Uniqueness
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine is unique due to the presence of the benzyloxyethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
属性
CAS 编号 |
106668-51-3 |
|---|---|
分子式 |
C16H23N5O |
分子量 |
301.39 g/mol |
IUPAC 名称 |
2-[3-(1H-imidazol-5-yl)propyl]-1-(2-phenylmethoxyethyl)guanidine |
InChI |
InChI=1S/C16H23N5O/c17-16(19-8-4-7-15-11-18-13-21-15)20-9-10-22-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H,18,21)(H3,17,19,20) |
InChI 键 |
IHVLVSYTIHEZRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCNC(=NCCCC2=CN=CN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)
![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)


![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)






![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)


